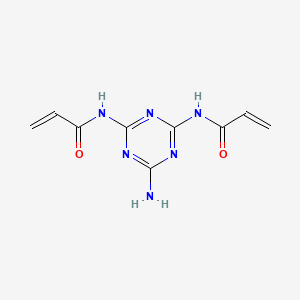
2,2,2-trifluoro-N-(2-iodoethyl)acetamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-N-(2-iodoethyl)acetamide;hydrochloride: is a chemical compound with the molecular formula C4H5F3INO . It is known for its unique properties due to the presence of trifluoromethyl and iodoethyl groups. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoro-N-(2-iodoethyl)acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with 2-iodoethanol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
CF3CONH2+I-CH2CH2OH→CF3CONH-CH2CH2I
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced equipment and techniques ensures the efficient production of 2,2,2-trifluoro-N-(2-iodoethyl)acetamide.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The compound undergoes nucleophilic substitution reactions due to the presence of the iodoethyl group.
Oxidation and Reduction Reactions: The trifluoromethyl group can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium iodide (NaI) and solvents like acetone are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Major Products:
Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction Reactions: Formation of oxidized or reduced products with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a reagent in organic synthesis to introduce trifluoromethyl and iodoethyl groups into molecules.
- Employed in the synthesis of complex organic compounds.
Biology:
- Studied for its potential biological activity and interactions with biomolecules.
- Used in the development of biochemical assays.
Medicine:
- Investigated for its potential use in drug development and pharmaceutical research.
- Explored for its role in the synthesis of medicinal compounds.
Industry:
- Utilized in the production of specialty chemicals and intermediates.
- Applied in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,2,2-trifluoro-N-(2-iodoethyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The iodoethyl group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
2,2,2-Trifluoroacetamide: Similar in structure but lacks the iodoethyl group.
N-(2-Iodoethyl)acetamide: Similar in structure but lacks the trifluoromethyl group.
2-Iodoacetamide: Contains the iodo group but lacks the trifluoromethyl group.
Uniqueness:
- The presence of both trifluoromethyl and iodoethyl groups makes 2,2,2-trifluoro-N-(2-iodoethyl)acetamide unique.
- The combination of these functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
138518-20-4 |
|---|---|
Molekularformel |
C4H6ClF3INO |
Molekulargewicht |
303.45 g/mol |
IUPAC-Name |
2,2,2-trifluoro-N-(2-iodoethyl)acetamide;hydrochloride |
InChI |
InChI=1S/C4H5F3INO.ClH/c5-4(6,7)3(10)9-2-1-8;/h1-2H2,(H,9,10);1H |
InChI-Schlüssel |
SRCOUCMWQKCOCP-UHFFFAOYSA-N |
Kanonische SMILES |
C(CI)NC(=O)C(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)-4-octylphenol](/img/structure/B14267782.png)


![2-Butanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-3-methyl-](/img/structure/B14267796.png)


![2,6-Dimethyl-4-[3-(3-methylcyclohexyl)cyclopentyl]morpholine](/img/structure/B14267810.png)
![4-[(2,2-Diphenylethenyl)(phenyl)amino]benzaldehyde](/img/structure/B14267839.png)
![N~1~,N~3~-Bis[2-(4-aminophenyl)ethyl]benzene-1,3-dicarboxamide](/img/structure/B14267840.png)
